3-oxo-4H-1,4-benzothiazine-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester
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Overview
Description
3-oxo-4H-1,4-benzothiazine-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester is a benzothiazine.
Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Approaches : Improved methods have been developed for synthesizing analogs of 3-oxo-4H-1,4-benzothiazine, leading to compounds with enhanced purity and yield. These methods involve reactions of methyl esters with hetarylamines and have demonstrated the ability to produce compounds with specific structural properties (Ukrainets et al., 2014).
Structural Analysis and Characterization : X-ray diffraction and mass spectral studies have been instrumental in determining the structure of these benzothiazine compounds. These analyses revealed unique internal salt formations and a tendency for certain compounds to extrude SO2 (Tverdokhlebov et al., 2008).
Chemical Reactions and Mechanisms : Investigations into the reactions of benzothiazines with 'push-pull' enamines have been conducted, leading to the synthesis of various benzothiazinone spiro derivatives and providing insights into reaction mechanisms and influencing factors (Nazarenko et al., 2008).
Biological Activity
Antimicrobial and Antitumor Activity : Some derivatives of benzothiazine have been evaluated for their antimicrobial and antitumor properties. These studies are crucial for understanding the potential therapeutic applications of these compounds (Budzisz et al., 2010).
Pharmacological Properties : The pharmacological properties, including analgesic effects, of certain benzothiazine derivatives have been examined. This research is significant for developing new drugs with improved efficacy and reduced side effects (Ukrainets et al., 2015).
properties
Product Name |
3-oxo-4H-1,4-benzothiazine-6-carboxylic acid [2-[1-(1-methoxypropan-2-yl)-2,5-dimethyl-3-pyrrolyl]-2-oxoethyl] ester |
---|---|
Molecular Formula |
C21H24N2O5S |
Molecular Weight |
416.5 g/mol |
IUPAC Name |
[2-[1-(1-methoxypropan-2-yl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 3-oxo-4H-1,4-benzothiazine-6-carboxylate |
InChI |
InChI=1S/C21H24N2O5S/c1-12-7-16(14(3)23(12)13(2)9-27-4)18(24)10-28-21(26)15-5-6-19-17(8-15)22-20(25)11-29-19/h5-8,13H,9-11H2,1-4H3,(H,22,25) |
InChI Key |
SUFFQJSFEGGTBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N1C(C)COC)C)C(=O)COC(=O)C2=CC3=C(C=C2)SCC(=O)N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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